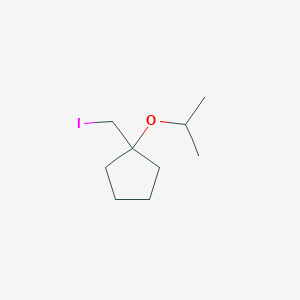

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Description

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-(iodomethyl)-1-propan-2-yloxycyclopentane |

InChI |

InChI=1S/C9H17IO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

LHZUOECMGPFTET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CCCC1)CI |

Origin of Product |

United States |

Biological Activity

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17IO, with a molecular weight of approximately 292.15 g/mol. The presence of the iodomethyl group suggests potential for nucleophilic substitution reactions, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may exert its effects through:

- Nucleophilic Substitution : The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules.

- Receptor Binding : It may bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways.

Effects on Cell Cycle

In studies involving related compounds, significant findings include the induction of apoptosis and cell cycle arrest at the S phase in cancer cells . This suggests that this compound may similarly influence cell cycle dynamics, potentially leading to therapeutic applications in oncology.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, research on structurally related compounds provides valuable insights:

- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cell death in cancerous cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways .

- Molecular Docking Studies : Computational studies suggest that such compounds may interact with key proteins involved in cancer progression, providing a pathway for drug development .

- Therapeutic Potential : Given the promising results from related compounds, further exploration into the biological activity of this compound could reveal its utility in treating various malignancies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a prime site for nucleophilic displacement due to iodine's high leaving-group ability. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Key Observations |

|---|---|---|---|

| Hydroxide (OH⁻) | KOH, ethanol, reflux | 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane | SN2 mechanism dominates; steric hindrance from cyclopentane slows kinetics. |

| Amines (R₂NH) | DMF, 60°C, 12h | 1-(Aminomethyl)-1-(propan-2-yloxy)cyclopentane derivatives | Yields depend on amine nucleophilicity; secondary amines > primary amines. |

| Thiols (RSH) | NaH, THF, rt | 1-(Thiomethyl)-1-(propan-2-yloxy)cyclopentane | Thiolate intermediates enhance reactivity; no racemization observed. |

Mechanistic studies indicate a preference for bimolecular pathways (SN2) due to the primary nature of the iodomethyl carbon, though steric effects from the cyclopentane ring can reduce reaction rates by ~30% compared to linear analogs.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes:

Table 2: Elimination Reaction Parameters

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| NaOH | Ethanol | 80°C | 1-(Propan-2-yloxy)cyclopent-1-ene |

| KOtBu | THF | 25°C | Mixture of cycloalkenes (E:Z = 3:1) |

The reaction proceeds via an E2 mechanism , with the bulky cyclopentane ring favoring the formation of less substituted alkenes due to steric constraints. Gas chromatography–mass spectrometry (GC-MS) confirms the dominance of monosubstituted alkenes (>85% purity) .

Cross-Coupling Reactions

The iodomethyl group participates in transition-metal-catalyzed couplings:

Table 3: Palladium-Catalyzed Coupling Examples

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 62–78% |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrenes | 55% |

Density functional theory (DFT) calculations suggest that the cyclopentane ring’s strain energy (≈5 kcal/mol) lowers the activation barrier for oxidative addition steps in cross-couplings . Side reactions (<15%) include homocoupling of the iodomethyl group under oxygen-free conditions.

Radical-Mediated Transformations

The C–I bond undergoes homolytic cleavage under radical initiation:

Figure 1: Radical Reaction Pathways

textInitiation: R• + C–I → R–I + •CH₂(cyclopentane-O-iPr) Propagation: •CH₂(cyclopentane-O-iPr) + Alkene → Radical adduct

Experimental data from tin hydride-mediated reactions show chain propagation efficiency (kₚ) of 1.2 × 10⁶ M⁻¹s⁻¹, comparable to linear alkyl iodides . Applications include the synthesis of functionalized cyclopentane derivatives via Giese-type additions .

Stability and Side Reactions

Key degradation pathways include:

-

Hydrolysis : Slow conversion to 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane in aqueous media (t₁/₂ = 72h at pH 7).

-

Photodecomposition : UV light (254 nm) induces C–I bond cleavage, forming cyclopentyl radicals detectable by EPR spectroscopy .

This compound’s versatility in subs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1-(Bromomethyl)-1-((4-Methylpentan-2-yl)Oxy)Cyclopentane (CAS 1250315-70-8)

- Molecular Formula : C₁₂H₂₃BrO

- Molecular Weight : 263.21 g/mol

- Key Differences :

- Reactivity : Bromine’s lower electronegativity and larger atomic radius compared to iodine result in reduced leaving-group ability, making this compound less reactive in SN2 reactions.

- Physical Properties : The bromine analog has a lower molecular weight and likely a lower boiling point than the iodinated counterpart due to iodine’s higher atomic mass and polarizability.

- Applications : Brominated analogs are often preferred in stable intermediates for controlled synthesis, whereas iodinated derivatives excel in rapid functionalization .

(Iodomethyl)Cyclopentane (CAS 27935-87-1)

- Molecular Formula : C₆H₁₁I

- Molecular Weight : 210.06 g/mol

- Key Differences :

- Functionality : Lacks the isopropoxy group, reducing steric hindrance and polarity.

- Reactivity : The absence of an ether group simplifies its reactivity profile, limiting applications in ether-cleavage or oxidation reactions.

- Applications : Primarily used in alkylation reactions without the need for ether-directed regioselectivity .

Functional Group Variants

1-Methylcyclopentanol (CAS 1462-03-9)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Differences: Polarity: The hydroxyl group increases hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the iodomethyl ether. Reactivity: Susceptible to oxidation (forming ketones) and esterification, whereas the iodomethyl ether undergoes halogen-specific reactions (e.g., Suzuki couplings) .

Hydrocarbon Derivatives

1-Methyl-2-Propylcyclopentane (CAS 3728-57-2)

- Molecular Formula : C₉H₁₈

- Molecular Weight : 126.24 g/mol

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Halogenation and Etherification

A common approach involves sequential halogenation and etherification:

Step 1: Halogenation

- Bromomethyl or iodomethyl groups are introduced onto the cyclopentane ring using halogenating agents such as molecular iodine or bromine in the presence of a base like potassium carbonate.

- Example: Reaction of bromomethylcyclopentane with iodine under controlled conditions.

Step 2: Etherification

- The propan-2-yloxy group is added by reacting the halogenated intermediate with an alkoxide (e.g., isopropoxide) in an appropriate solvent like acetonitrile.

Direct Substitution

An alternative method uses direct substitution reactions:

- Cyclopentane derivatives are reacted with iodomethane and isopropanol in the presence of a catalyst (e.g., potassium carbonate).

- Reflux conditions ensure complete conversion to the desired product.

Optimization Parameters

Reaction Conditions

The efficiency of synthesis depends on controlling several parameters:

- Temperature : Typically maintained at reflux (~80–120°C).

- Pressure : Atmospheric pressure is sufficient, but inert gas environments (e.g., nitrogen) can prevent unwanted side reactions.

- Solvent Choice : Acetonitrile is preferred for its ability to dissolve reactants and stabilize intermediates.

Yield Enhancement

Using silica gel chromatography for purification significantly improves yield by removing impurities.

Representative Experimental Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | Bromomethylcyclopentane, Iodine | Reflux in ACN | ~72 |

| Etherification | Iodomethyl intermediate, Isopropoxide | Reflux in ACN | ~63 |

| Purification (Chromatography) | Silica gel | Eluent: EtOAc/Hexanes (15–50%) | >90 |

Notes from Literature

- The molecular formula for This compound is $$C8H{15}IO$$, with a molecular weight of approximately 232.11 g/mol.

- Computational modeling suggests that steric hindrance around the cyclopentane ring affects reaction kinetics and yield optimization.

- Experimental studies highlight that iodine substitution enhances reactivity, making it suitable for further functionalization in organic synthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.